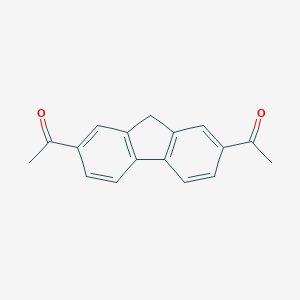

2,7-Diacetylfluorene

Description

The exact mass of the compound 2,7-Diacetylfluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137171. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,7-Diacetylfluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Diacetylfluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(7-acetyl-9H-fluoren-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRYGERFWHUZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914661 | |

| Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-27-3, 39665-89-9 | |

| Record name | 961-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39665-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,7-Diacetylfluorene (CAS: 961-27-3): Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2,7-Diacetylfluorene, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into its core physicochemical properties, established synthesis protocols, key applications, and essential safety and handling procedures, grounded in authoritative scientific literature.

Core Compound Identification and Physicochemical Properties

2,7-Diacetylfluorene is a symmetrical aromatic ketone derived from the polycyclic aromatic hydrocarbon fluorene. Its structure, featuring acetyl groups at the 2 and 7 positions, makes it a valuable and versatile building block for the synthesis of more complex molecules. Its unique electronic and structural properties are foundational to its utility in various advanced applications.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 961-27-3 .[1][2][3]

Chemical Structure

Caption: Chemical structure of 2,7-Diacetylfluorene.

Tabulated Properties

The key physical and chemical properties of 2,7-Diacetylfluorene are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 961-27-3 | [1][2] |

| Molecular Formula | C₁₇H₁₄O₂ | [1][2] |

| Molecular Weight | 250.29 g/mol | [1][2] |

| Melting Point | 173 °C | [1] |

| Boiling Point | 459.6 ± 38.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 171.0 ± 23.8 °C | [1] |

| Appearance | Not specified (typically a solid powder) | N/A |

| Solubility | Insoluble in water; solubility in organic solvents not specified but expected. | [4] |

Synthesis of 2,7-Diacetylfluorene

The most direct and high-yield method for synthesizing 2,7-Diacetylfluorene is through the Friedel-Crafts diacylation of 9H-fluorene.[5] This electrophilic aromatic substitution reaction is highly dependent on the choice of solvent and the stoichiometry of the reactants to achieve selective disubstitution at the electron-rich 2 and 7 positions.

Reaction Principle and Causality

The fluorene nucleus is activated towards electrophilic substitution. The initial acetylation predominantly occurs at the C2 position, which is the most electronically activated site. The introduction of the first acetyl group (an electron-withdrawing group) deactivates the ring it is attached to. However, under forcing conditions—specifically, using an excess of both the acetylating agent (acetyl chloride) and the Lewis acid catalyst (aluminum chloride) at elevated temperatures—a second acetylation can be driven onto the other aromatic ring at its most activated position, C7.

The choice of solvent is critical for reaction efficiency and selectivity. Non-polar solvents like dichloroethane and carbon disulfide are particularly effective because they facilitate the reaction while minimizing side reactions.[5] In these solvents, the reaction can proceed heterogeneously, and with sufficient activation energy (reflux temperature), the diacetylated product is formed exclusively and in high yields (>97%).[5]

Synthesis Workflow

Caption: High-level workflow for the synthesis of 2,7-Diacetylfluorene.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[5]

Materials and Reagents:

-

9H-Fluorene (CAS: 86-73-7)

-

Acetyl chloride (AcCl, CAS: 75-36-5)

-

Anhydrous Aluminum Chloride (AlCl₃, CAS: 7446-70-0)

-

1,2-Dichloroethane (or Carbon Disulfide)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Ethanol (for recrystallization)

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 9H-fluorene and the solvent (e.g., 1,2-dichloroethane).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring. An excess molar ratio relative to fluorene is required for diacylation.

-

Acylating Agent Addition: Once the catalyst has been added, add an excess of acetyl chloride dropwise from the dropping funnel while maintaining the low temperature. The molar ratio of Fluorene:AcCl:AlCl₃ should be optimized for diacetylation (e.g., 1: >2: >2).

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for several hours (e.g., 3-5 hours) to ensure the completion of the diacylation reaction.[5]

-

Quenching: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto a mixture of crushed ice and concentrated HCl. This step is crucial to decompose the aluminum chloride-ketone complex and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any remaining acid and inorganic salts.

-

Purification: The crude 2,7-Diacetylfluorene can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product in high purity.

Applications in Research and Drug Development

2,7-Diacetylfluorene serves primarily as a versatile intermediate or scaffold. The two acetyl groups are reactive handles that can be chemically modified (e.g., via oxidation, reduction, condensation) to build a wide array of more complex fluorene derivatives for specific applications.

Precursor for Advanced Materials and Bioactive Molecules

The strategic placement of functional groups at the 2 and 7 positions allows for the synthesis of linear, conjugated molecules with desirable electronic and photophysical properties.

Caption: Application pathways originating from 2,7-Diacetylfluorene.

Role in Medicinal Chemistry

While 2,7-Diacetylfluorene itself is not noted for biological activity, its derivatives are of significant interest. For instance, the related compound 2,7-diaminofluorene, which can be synthesized from 2,7-dinitrofluorene, serves as a core scaffold for potent inhibitors of the Hepatitis C Virus (HCV).[6] In one study, modifications to the 2,7-diaminofluorene backbone with amino acid residues led to compounds with picomolar inhibitory activity against HCV genotype 1b.[6] The acetyl groups on 2,7-Diacetylfluorene can be converted to other functionalities, like amines, to enter similar synthetic pathways, making it a valuable starting point for creating libraries of bioactive compounds.

Utility in Materials Science

The fluorene core is highly fluorescent and photochemically stable, making it an attractive component for organic electronic materials. The 2,7-disubstitution pattern allows for the extension of conjugation along the long axis of the molecule, which is crucial for charge transport and tuning emission properties. Symmetrically substituted fluorenes are used as building blocks for:

-

Organic Light-Emitting Diodes (OLEDs): Creating polymers and small molecules that serve as emissive or charge-transport layers.

-

Organic Photovoltaics (OPVs): As components of donor or acceptor materials in solar cells.

-

Chemosensors: The fluorescence of the fluorene unit can be quenched or enhanced upon binding to specific analytes, forming the basis for sensitive detection methods. Research on 2,7-diaryl substituted fluorenes highlights their use in developing materials with high mobility and superior deep-blue laser characteristics.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when working with 2,7-Diacetylfluorene. The information below is a summary of hazards and recommended practices based on available safety data.

Hazard Identification and First Aid

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin.[8] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][8][9]

-

Eye Contact: May cause eye irritation.[1] Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek medical attention.

-

Skin Contact: May cause skin irritation.[1] Wash skin with plenty of soap and water.[9] Remove contaminated clothing. Get medical help if irritation develops.

-

Inhalation: May cause respiratory tract irritation.[1][9] Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1]

-

Ingestion: Harmful if swallowed.[8] Do not induce vomiting. Wash mouth out with water.[1] Seek immediate medical attention.

Handling and Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1][10] Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Wash hands thoroughly after handling.[8][10] Avoid breathing dust.[1] Do not eat, drink, or smoke in the laboratory.[8]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible substances.[1][10] Keep the container tightly closed when not in use.[1][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[1]

-

Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations.[1] Do not empty into drains.[11]

References

-

2,7-Diacetyl fluorene | CAS#:961-27-3 | Chemsrc . Chemsrc. [Link]

-

The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation . Journal of the Serbian Chemical Society. [Link]

-

Safety Data Sheet (SDS) - Eurogentec . Eurogentec. [Link]

-

Synthesis of 2,7‐dichloro‐4‐acetyl substituted fluorene 77. (Reproduced... - ResearchGate . ResearchGate. [Link]

-

Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors . MDPI. [Link]

-

Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones - ResearchGate . ResearchGate. [Link]

Sources

- 1. 2,7-Diacetyl fluorene | CAS#:961-27-3 | Chemsrc [chemsrc.com]

- 2. 2,7-Diacetylfluorene CAS#: 961-27-3 [m.chemicalbook.com]

- 3. 2,7-Diacetylfluorene | 961-27-3 [chemicalbook.com]

- 4. Pharmaceutical and chemical intermediates,CAS#:525-64-4,2,7-二氨基芴,2,7-Diaminofluorene [en.chemfish.com]

- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 6. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. eurogentec.com [eurogentec.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Synthesis and Discovery of 2,7-Diacetylfluorene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and core principles underlying 2,7-Diacetylfluorene, a key intermediate in the development of advanced materials and pharmaceutical agents. This document delves into the seminal discovery of this compound and provides a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring a self-validating and reproducible methodology. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical application.

Introduction: The Significance of the Fluorene Scaffold

Fluorene, a polycyclic aromatic hydrocarbon, constitutes a privileged scaffold in both materials science and medicinal chemistry. Its rigid, planar structure and rich electron system provide a robust platform for the development of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes.[1] In the realm of drug discovery, the fluorene nucleus is a recurring motif in a variety of therapeutic agents, exhibiting anticancer, antimicrobial, and antiviral properties.[2][3] The functionalization of the fluorene core, particularly at the 2 and 7 positions, allows for the precise tuning of its electronic and biological properties. 2,7-Diacetylfluorene (CAS No. 961-27-3) emerges as a pivotal building block, offering reactive carbonyl groups for further chemical elaboration.

Historical Discovery: The Pioneering Work of Dziewonski and Schnayder

The first documented synthesis of 2,7-Diacetylfluorene dates back to the 1930s, a period of significant advancement in synthetic organic chemistry. The pioneering work of Polish chemists Dziewoński and Schnayder laid the groundwork for the acylation of fluorene.[1][4] Their investigations into the reaction of fluorene with acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride, in carbon disulfide, led to the successful isolation and characterization of 2,7-diacetyl-9H-fluorene.[1] This discovery was a crucial step in understanding the reactivity of the fluorene ring system and opened the door for the synthesis of a vast array of fluorene derivatives.

The Cornerstone of Synthesis: Friedel-Crafts Acylation

The most effective and widely adopted method for the synthesis of 2,7-Diacetylfluorene is the Friedel-Crafts acylation of fluorene. This classic electrophilic aromatic substitution reaction, first developed by Charles Friedel and James Mason Crafts in 1877, remains a fundamental tool in organic synthesis for attaching acyl groups to aromatic rings.[3]

The Underlying Mechanism: A Step-by-Step Rationale

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

-

Generation of the Acylium Ion: The reaction is initiated by the interaction of the acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion (CH₃CO⁺). This ion is resonance-stabilized, which contributes to its reactivity.[3]

-

Electrophilic Attack: The electron-rich π-system of the fluorene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of one of the benzene rings, forming a resonance-stabilized carbocation intermediate known as an arenium ion or a σ-complex.[4]

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acetyl group. This deprotonation step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product.

-

Di-substitution at the 2 and 7 Positions: The initial acetylation occurs predominantly at the 2-position of the fluorene ring due to electronic and steric factors. The acetyl group is a deactivating group, making the first aromatic ring less susceptible to further electrophilic attack. However, under forcing conditions with an excess of the acylating agent and catalyst, a second acylation occurs on the other aromatic ring, directed to the electronically favored 7-position, yielding the desired 2,7-Diacetylfluorene.

The logical flow of the Friedel-Crafts acylation for the synthesis of 2,7-Diacetylfluorene is depicted in the following workflow diagram:

Caption: Workflow for the Synthesis of 2,7-Diacetylfluorene.

Experimental Protocol: A Validated Methodology

The following protocol is a robust and reproducible method for the synthesis of 2,7-Diacetylfluorene, adapted from established literature procedures.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Fluorene (C₁₃H₁₀) | Reagent Grade, 98% | Sigma-Aldrich |

| Acetyl Chloride (CH₃COCl) | Anhydrous, 98% | Acros Organics |

| Aluminum Chloride (AlCl₃) | Anhydrous, 99% | Alfa Aesar |

| Dichloroethane (C₂H₄Cl₂) | Anhydrous | Fisher Scientific |

| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR Chemicals |

| Deionized Water | ||

| Ice | ||

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | |

| Brine | Saturated Solution | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ||

| Ethanol (C₂H₅OH) | Reagent Grade |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add fluorene (5.0 g, 30.1 mmol) and anhydrous dichloroethane (100 mL).

-

Catalyst Addition: Cool the stirred suspension to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (12.0 g, 90.0 mmol) in portions over 15 minutes. The suspension will turn a reddish-brown color.

-

Addition of Acetylating Agent: While maintaining the temperature at 0 °C, add acetyl chloride (6.4 mL, 90.3 mmol) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 83 °C) and maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

-

Work-up: Stir the resulting mixture vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer with dichloroethane (2 x 50 mL).

-

Neutralization and Drying: Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to afford 2,7-Diacetylfluorene as a crystalline solid.

Expected Yield and Purity

Following this protocol, typical yields of 2,7-Diacetylfluorene are in the range of 70-85%. The purity of the recrystallized product is generally >98% as determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization of 2,7-Diacetylfluorene

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,7-Diacetylfluorene.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₂ | - |

| Molecular Weight | 250.29 g/mol | - |

| Appearance | Light orange to yellow crystalline solid | [5] |

| Melting Point | 180-184 °C | [5] |

| CAS Number | 961-27-3 | [6] |

Spectroscopic Analysis

5.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be symmetrical.

-

Aromatic Protons: The aromatic region should display three distinct signals. The protons at positions 4 and 5 (adjacent to the five-membered ring) would likely appear as a doublet. The protons at positions 1 and 8 (ortho to the acetyl groups) are expected to be downfield due to the electron-withdrawing effect of the carbonyl group and would likely appear as a doublet. The protons at positions 3 and 6 (meta to the acetyl groups) would appear as a doublet of doublets.

-

Methylene Protons: The two protons at the 9-position (the CH₂ group) would give rise to a singlet.

-

Methyl Protons: The six protons of the two acetyl groups would appear as a sharp singlet, further downfield than typical methyl groups due to the adjacent carbonyl.

5.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will also reflect the molecule's symmetry.

-

Carbonyl Carbons: A signal in the downfield region (around 197-200 ppm) corresponding to the two equivalent carbonyl carbons of the acetyl groups.

-

Aromatic Carbons: Several signals in the aromatic region (approximately 120-150 ppm). The quaternary carbons to which the acetyl groups are attached (C2 and C7) and the quaternary carbons at the ring junctions will be observable. The protonated aromatic carbons will also give distinct signals.

-

Methylene Carbon: A signal for the C9 methylene carbon, typically around 37 ppm.[5]

-

Methyl Carbons: A signal for the two equivalent methyl carbons of the acetyl groups, expected in the region of 25-30 ppm.

5.2.3. Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by the characteristic absorption of the carbonyl groups.

-

C=O Stretch: A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ is expected for the aryl ketone carbonyl stretch.[2][7]

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[2]

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching of the methylene and methyl groups.[2]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring C=C stretching vibrations.[1]

The molecular structure and key functional groups of 2,7-Diacetylfluorene are illustrated below:

Caption: Molecular Structure of 2,7-Diacetylfluorene.

Applications in Research and Development

2,7-Diacetylfluorene serves as a versatile precursor for a variety of more complex molecules with significant applications.

-

Materials Science: The acetyl groups can be readily transformed into other functional groups, enabling the synthesis of novel fluorene-based polymers and small molecules for use in organic electronics. These materials often exhibit desirable photoluminescent and charge-transport properties, making them suitable for OLEDs and organic photovoltaic devices.[1]

-

Drug Development: The fluorene scaffold is a key pharmacophore in a number of biologically active compounds. 2,7-Diacetylfluorene can be used as a starting material for the synthesis of novel drug candidates. For instance, derivatives of 2,7-diaminofluorene, which can be synthesized from the diacetyl precursor, have shown promise as potent inhibitors of the Hepatitis C virus.[8] Furthermore, various heterocyclic derivatives of fluorene have been investigated for their anticancer and antimicrobial activities.[2][3]

Conclusion

2,7-Diacetylfluorene is a molecule of significant historical and practical importance in organic chemistry. Its synthesis, pioneered in the early 20th century, is a testament to the enduring utility of the Friedel-Crafts acylation. As a versatile building block, it continues to fuel innovation in the development of advanced functional materials and novel therapeutic agents. This guide provides a solid foundation for researchers to confidently synthesize and utilize this valuable compound in their scientific endeavors.

References

-

2,7-Diacetyl fluorene | CAS#:961-27-3 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]

- The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. (2008). ARKIVOC, 2008(13), 91-105.

- Hussein, E. M., et al. (2020). Bioactive fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Bioorganic Chemistry, 98, 103734.

- Agarwal, N., et al. (2012). Synthesis, photoluminescence and electrochemical properties of 2,7-diarylfluorene derivatives. Journal of Chemical Sciences, 124(2), 355-363.

- IR Spectrum and Characteristic Absorption Bands. (n.d.).

- Abdel-Zaher, A. O., et al. (2019). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules, 24(15), 2788.

- 2,7-Dichloro-4-(chloroacetyl)fluorene. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(9), o2009.

- Li, Y., et al. (2024). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. [Preprint].

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. www1.udel.edu [www1.udel.edu]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 5. bmse000524 Fluorene at BMRB [bmrb.io]

- 6. 2,7-DI(ACETAMIDO)FLUORENE(304-28-9) 13C NMR [m.chemicalbook.com]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. Bulletin international de l'Académie polonaise des sciences et des lettres ... - Polska Akademia Umiejȩtności, Krakow. Wydzial Matematyczno-Przyrodniczy - Google 圖書 [books.google.com.tw]

An In-depth Technical Guide to 2,7-Diacetylfluorene: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Diacetylfluorene is a symmetrically substituted aromatic ketone derived from the fluorene backbone. This guide provides a comprehensive overview of its molecular structure, chemical formula, and key physicochemical properties. It delves into its synthesis, spectroscopic characterization, and emerging applications, particularly in the field of organic electronics. The strategic placement of acetyl groups at the 2 and 7 positions of the fluorene core significantly influences its electronic and photophysical properties, making it a molecule of interest for the design of advanced materials.

Molecular Structure and Chemical Formula

The fundamental framework of 2,7-Diacetylfluorene consists of a fluorene molecule, which is a polycyclic aromatic hydrocarbon with two benzene rings fused to a central five-membered ring. In 2,7-Diacetylfluorene, two acetyl groups (-COCH₃) are attached to the carbon atoms at the 2nd and 7th positions of the fluorene core.

The chemical formula for 2,7-Diacetylfluorene is C₁₇H₁₄O₂ . Its structure is characterized by the planar fluorene system with the acetyl groups extending outwards. This substitution pattern maintains the molecule's overall symmetry.

Molecular Structure of 2,7-Diacetylfluorene

Caption: 2D chemical structure of 2,7-Diacetylfluorene.

Physicochemical Properties

A summary of the key physicochemical properties of 2,7-Diacetylfluorene is presented in the table below.

| Property | Value | Source |

| CAS Number | 961-27-3 | [1] |

| Molecular Formula | C₁₇H₁₄O₂ | [1] |

| Molecular Weight | 250.29 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 173 °C | [1] |

| Boiling Point (Predicted) | 459.6 ± 38.0 °C | |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | |

| Flash Point (Predicted) | 171.0 ± 23.8 °C |

Synthesis of 2,7-Diacetylfluorene

The most common and effective method for synthesizing 2,7-Diacetylfluorene is through the Friedel-Crafts acetylation of 9H-fluorene.[2][3] This electrophilic aromatic substitution reaction allows for the introduction of acetyl groups onto the fluorene ring.

Causality Behind Experimental Choices in Friedel-Crafts Acetylation:

The choice of reagents and reaction conditions is critical for achieving high yields and selectivity for the 2,7-disubstituted product.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that activates the acetylating agent (acetyl chloride), making it a more potent electrophile.

-

Solvent: The polarity of the solvent plays a significant role in the reaction's outcome. Non-polar solvents like carbon disulfide and dichloroethane have been shown to favor the formation of 2,7-diacetylfluorene in high yields, especially when an excess of the acetylating agent and catalyst are used at reflux temperatures.[2][3] In contrast, more polar solvents may lead to a mixture of mono-acetylated products.[2]

-

Reactant Stoichiometry: An excess of acetyl chloride and aluminum chloride is necessary to drive the reaction towards diacetylation, ensuring that both the 2 and 7 positions are functionalized.[2]

Experimental Protocol: Friedel-Crafts Diacetylation of 9H-Fluorene

This protocol is adapted from established literature procedures for the synthesis of 2,7-diacetylfluorene.[2][3]

Materials:

-

9H-Fluorene

-

Acetyl chloride (AcCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or Dichloroethane (DCE)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate organic solvent for recrystallization (e.g., ethanol)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 9H-fluorene and the chosen solvent (CS₂ or DCE).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Addition of Acetylating Agent: Add an excess of acetyl chloride dropwise from the dropping funnel to the cooled and stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for several hours to ensure complete diacetylation.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Separate the organic layer. If dichloroethane was used, wash the organic layer sequentially with dilute HCl, water, and brine. If carbon disulfide was used, it can be removed by distillation.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2,7-Diacetylfluorene.

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of 2,7-Diacetylfluorene.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 2,7-Diacetylfluorene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The protons on the fluorene backbone will appear in the aromatic region (typically 7-8.5 ppm). Due to the C₂ symmetry of the molecule, a simplified set of signals is expected. Protons adjacent to the electron-withdrawing acetyl groups will be shifted downfield.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons at the C9 position of the fluorene ring is expected, typically around 4.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet for the six protons of the two acetyl groups will be present, likely in the range of 2.5-2.7 ppm.

¹³C NMR:

-

Carbonyl Carbons (C=O): A signal in the downfield region, typically around 195-205 ppm, corresponding to the carbonyl carbons of the acetyl groups.

-

Aromatic Carbons: Multiple signals in the range of 120-150 ppm for the carbons of the fluorene rings. The carbons attached to the acetyl groups (C2 and C7) will be significantly shifted.

-

Methylene Carbon (-CH₂-): A signal for the C9 carbon, typically around 37 ppm.

-

Methyl Carbons (-CH₃): A signal in the upfield region, around 25-30 ppm, for the methyl carbons of the acetyl groups.

For comparison, the ¹³C NMR spectrum of the related compound 2,7-di(acetamido)fluorene shows characteristic peaks for the amide carbonyl and methyl groups, alongside the fluorene ring carbons.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2,7-Diacetylfluorene will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups, typically appearing in the range of 1670-1690 cm⁻¹. Other characteristic absorptions will include C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,7-Diacetylfluorene (m/z = 250.29). Fragmentation patterns may involve the loss of acetyl groups.

Applications in Organic Electronics

Fluorene and its derivatives are widely studied for their applications in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and good thermal and chemical stability.[4] The substitution at the 2 and 7 positions of the fluorene core is a common strategy to tune the electronic and optical properties of these materials.

The introduction of electron-withdrawing acetyl groups at the 2 and 7 positions of the fluorene core in 2,7-Diacetylfluorene lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can be exploited in the design of host materials for phosphorescent OLEDs or as building blocks for more complex conjugated molecules with tailored optoelectronic properties.

While specific performance data for OLEDs incorporating 2,7-Diacetylfluorene itself is limited in publicly available literature, the principles of molecular design suggest its potential utility. For instance, derivatives of 2,7-disubstituted fluorenes have been successfully employed as blue-emitting materials in OLEDs, achieving high efficiencies.[5][6] The electron-withdrawing nature of the acetyl groups in 2,7-Diacetylfluorene could be beneficial for creating materials with improved electron transport properties.

Conclusion

2,7-Diacetylfluorene is a valuable and versatile derivative of fluorene with well-defined molecular and electronic properties. Its synthesis via Friedel-Crafts acetylation is efficient and scalable. While detailed spectroscopic and device performance data for the parent molecule are not extensively documented, its structural features make it an important precursor and building block for the development of advanced organic electronic materials, particularly for applications in OLEDs. Further research into the incorporation of 2,7-Diacetylfluorene and its derivatives into novel organic semiconductor architectures is warranted to fully explore its potential in next-generation electronic and photonic devices.

References

A Technical Guide to the Spectroscopic Characterization of 2,7-Diacetylfluorene

This technical guide provides an in-depth analysis of the spectroscopic data for 2,7-diacetylfluorene, a key fluorene derivative with significant potential in the development of advanced materials and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of this compound. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the robust characterization of this and similar molecules.

Introduction

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered substantial interest due to their unique electronic and photophysical properties. These characteristics make them ideal candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes.[1] The introduction of acetyl groups at the 2 and 7 positions of the fluorene core, creating 2,7-diacetylfluorene, significantly influences its electronic structure and reactivity, making it a valuable building block in organic synthesis. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the prediction of its behavior in various chemical environments.

This guide will delve into the key spectroscopic techniques used to characterize 2,7-diacetylfluorene, providing both the data and the scientific rationale behind its interpretation.

Synthesis of 2,7-Diacetylfluorene

The reliable synthesis of 2,7-diacetylfluorene is a prerequisite for its spectroscopic analysis. The most effective method for its preparation is the Friedel-Crafts acetylation of 9H-fluorene.[1] This electrophilic aromatic substitution reaction, when performed under specific conditions, can yield the desired 2,7-disubstituted product with high selectivity and yield.

Experimental Protocol: Synthesis via Friedel-Crafts Acetylation

The following protocol is adapted from the work of Slotte et al. (2008) and has been demonstrated to produce 2,7-diacetylfluorene in high yields (>97%).[1]

Materials:

-

9H-Fluorene

-

Acetyl chloride (AcCl)

-

Aluminum chloride (AlCl₃)

-

1,2-Dichloroethane (DCE) or Carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9H-fluorene in 1,2-dichloroethane.

-

Add an excess of aluminum chloride to the solution, followed by the slow, dropwise addition of an excess of acetyl chloride.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and 5% HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2,7-diacetylfluorene by recrystallization or column chromatography.

The choice of solvent is critical in directing the selectivity of the acetylation. While polar solvents like nitromethane tend to favor mono-acetylation, less polar solvents such as 1,2-dichloroethane and carbon disulfide, in combination with an excess of reagents, drive the reaction towards the desired 2,7-disubstituted product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,7-diacetylfluorene, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,7-diacetylfluorene is characterized by distinct signals for the aromatic protons and the methyl protons of the acetyl groups. The symmetry of the molecule simplifies the spectrum.

Table 1: ¹H NMR Data for 2,7-Diacetylfluorene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.13 | d | 2H | H-1, H-8 |

| 8.03 | s | 2H | H-3, H-6 |

| 7.91 | d | 2H | H-4, H-5 |

| 4.04 | s | 2H | H-9 (CH₂) |

| 2.68 | s | 6H | -COCH₃ |

Solvent: CDCl₃. Data sourced from Slotte et al. (2008).[1]

The downfield shifts of the aromatic protons are indicative of the electron-withdrawing effect of the acetyl groups. The singlet at 4.04 ppm corresponds to the methylene protons at the C-9 position, and the singlet at 2.68 ppm, integrating to six protons, confirms the presence of the two equivalent methyl groups of the acetyl functions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon environments.

Table 2: ¹³C NMR Data for 2,7-Diacetylfluorene

| Chemical Shift (δ, ppm) | Assignment |

| 197.9 | C=O |

| 145.3 | C-4a, C-4b |

| 143.8 | C-8a, C-9a |

| 136.2 | C-2, C-7 |

| 129.2 | C-1, C-8 |

| 124.9 | C-4, C-5 |

| 121.2 | C-3, C-6 |

| 37.0 | C-9 |

| 26.9 | -COCH₃ |

Solvent: CDCl₃. Data sourced from Slotte et al. (2008).[1]

The signal at 197.9 ppm is characteristic of a ketone carbonyl carbon. The aromatic region shows six distinct signals, consistent with the C₂ᵥ symmetry of the molecule. The aliphatic region contains the signal for the C-9 methylene carbon at 37.0 ppm and the methyl carbons of the acetyl groups at 26.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,7-diacetylfluorene is dominated by the characteristic absorption of the carbonyl groups.

Table 3: Key IR Absorptions for 2,7-Diacetylfluorene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1678 | Strong | C=O stretch (aromatic ketone) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2920 | Weak | C-H stretch (aliphatic CH₂) |

Data sourced from Slotte et al. (2008).[1]

The most prominent peak in the spectrum is the strong absorption at 1678 cm⁻¹, which is indicative of the C=O stretching vibration of the two acetyl groups.[1] The position of this band is consistent with a ketone conjugated to an aromatic ring. The absorptions in the 3000-3100 cm⁻¹ region are due to the C-H stretching of the aromatic rings, while the weaker bands around 2920 cm⁻¹ correspond to the C-H stretching of the methylene group at C-9.

Ultraviolet-Visible (UV-Vis) Spectroscopy

For instance, 2,7-disubstituted fluorenes typically exhibit strong absorptions in the UV region. The introduction of electron-withdrawing groups like acetyl moieties is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent fluorene molecule due to the extension of the conjugated system. It is anticipated that 2,7-diacetylfluorene will show strong π-π* transitions in the 250-350 nm range.

Inter-technique Correlation and Data Interpretation

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of 2,7-diacetylfluorene, highlighting the complementary nature of the different techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of 2,7-diacetylfluorene.

Conclusion

The spectroscopic characterization of 2,7-diacetylfluorene is a critical step in its utilization for advanced applications. This guide has provided a comprehensive overview of the synthesis and the NMR, IR, and UV-Vis spectroscopic data for this important molecule. The presented protocols and data, grounded in authoritative literature, offer a robust framework for scientists working with fluorene derivatives. The synergy between these spectroscopic techniques allows for an unambiguous structural confirmation and provides valuable insights into the physicochemical properties of 2,7-diacetylfluorene, thereby facilitating its application in materials science and drug discovery.

References

-

Slotte, K. F., et al. (2008). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ARKIVOC, 2008(xiii), 91-105. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 2,7-Diacetylfluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,7-Diacetylfluorene

2,7-Diacetylfluorene (DAF) is a symmetrical aromatic ketone derived from the fluorene scaffold. As a yellow crystalline solid, it serves as a crucial building block in the synthesis of advanced functional materials.[1] Its rigid, conjugated structure makes it a valuable precursor for creating fluorescent dyes, organic light-emitting diode (OLED) components, and pharmaceutical intermediates.[2][3]

For any of these high-performance applications, a thorough understanding of the material's thermal properties is paramount. The melting point and thermal stability dictate the processing conditions, operational limits, and long-term reliability of the final product. This guide provides a detailed examination of these critical parameters for 2,7-Diacetylfluorene, offering both established data and the experimental methodologies required for its verification.

Core Physicochemical Properties

A summary of the fundamental properties of 2,7-Diacetylfluorene provides essential context for its thermal analysis. These values are foundational for experimental design and material handling.

| Property | Value | Reference |

| Chemical Name | 1-(7-acetyl-9H-fluoren-2-yl)ethanone | [1] |

| CAS Number | 961-27-3 | [1][2][4] |

| Molecular Formula | C₁₇H₁₄O₂ | [1][2][4] |

| Molecular Weight | 250.29 g/mol | [1][4] |

| Appearance | Yellow to brown crystalline solid | [1][4] |

| Melting Point | 173-179 °C | [1][2][4][5] |

| Boiling Point | 459.6 °C (Predicted) | [1][2] |

| Density | ~1.18 - 1.2 g/cm³ | [1][4][5] |

Melting Point: A Critical Indicator of Purity and Identity

The melting point (Tₘ) is one of the most fundamental and informative properties of a crystalline solid. It is the temperature at which the material transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range (typically < 1-2 °C). A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.

The reported melting point for 2,7-Diacetylfluorene is consistently in the range of 173-179 °C .[1][2][4][5] This sharp and well-defined melting point confirms its crystalline nature and serves as a primary quality control parameter during synthesis and purification.

Experimental Protocol: Capillary Melting Point Determination

The determination of melting point is a standard procedure in synthetic chemistry, typically performed using a digital melting point apparatus. The methodology is straightforward but requires careful sample preparation and observation.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2,7-Diacetylfluorene is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Instrument Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Ramp Rate: A rapid heating rate (e.g., 10-20 °C/min) is used to quickly approach the expected melting point (~150-160 °C).

-

Fine Measurement: The heating rate is then reduced to a slow ramp (1-2 °C/min) to allow for thermal equilibrium.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the final melting point. The resulting range is reported.

Thermal Stability: Defining the Operational Limits

Thermal stability refers to the ability of a material to resist decomposition at elevated temperatures. For organic molecules like 2,7-Diacetylfluorene, high temperatures can provide sufficient energy to break chemical bonds, leading to irreversible degradation. This property is critical for applications involving thermal processing, such as melt casting, vapor deposition, or operation in high-temperature environments. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides a clear indication of the decomposition temperature (Tₐ), which is commonly defined as the temperature at which a 5% loss of mass is observed (Tₐ₅). For fluorene-based materials, thermal stability is a known strength, with many derivatives showing decomposition temperatures well above 300 °C.[6][7]

-

Inert Atmosphere (Nitrogen): The analysis is conducted under a continuous flow of an inert gas like nitrogen. This is a critical choice to prevent thermo-oxidative degradation. In the presence of oxygen, many organic materials, including fluorene derivatives, can oxidize to form species like fluorenone at temperatures lower than their intrinsic thermal decomposition point.[8] Using an inert atmosphere ensures that the measured weight loss corresponds to the thermal cleavage of bonds, not oxidation.

-

Heating Rate: A standard heating rate of 10 °C/min is typically employed. This rate provides a good balance between experimental efficiency and resolution, allowing for the clear identification of decomposition events without introducing significant thermal lag.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of 2,7-Diacetylfluorene into a ceramic or platinum TGA pan.

-

Atmosphere Control: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert environment.

-

Temperature Program: Heat the sample from ambient temperature to a temperature well above the expected decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min.

-

Data Analysis: Plot the sample mass (%) as a function of temperature. Determine the Tₐ₅ (temperature at 5% weight loss) from the resulting thermogram.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample compared to a reference.[9] This method is highly sensitive for detecting thermal events such as melting, crystallization, and glass transitions.[9][10][11] For 2,7-Diacetylfluorene, DSC is the ideal method to precisely confirm the melting point and to check for any other phase transitions prior to decomposition.

-

Heat-Cool-Heat Cycle: A common and highly informative procedure involves an initial heating scan, a controlled cooling scan, and a second heating scan.

-

First Heat: This scan reveals the thermal history of the "as-is" sample, including its melting point.

-

Cooling Scan: This step shows the crystallization behavior of the material from the melt.

-

Second Heat: This scan provides data on the "ideal" thermal properties of the material, free from solvent effects or prior thermal history. Comparing the first and second heating scans can reveal information about sample purity and crystalline morphology.

-

-

Inert Atmosphere: As with TGA, a nitrogen atmosphere is used to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the material itself.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 3-5 mg of 2,7-Diacetylfluorene into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan to serve as the reference.

-

Atmosphere Control: Place both pans in the DSC cell and purge with high-purity nitrogen.

-

Temperature Program (Heat-Cool-Heat):

-

First Heat: Equilibrate at 25 °C and then heat to 200 °C (above the melting point) at a rate of 10 °C/min.

-

Cool: Cool the sample from 200 °C back to 25 °C at a rate of 10 °C/min.

-

Second Heat: Heat the sample again from 25 °C to 250 °C at 10 °C/min.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting point (Tₘ) is identified as the peak of the endothermic event on the heating scans. The area under the peak corresponds to the enthalpy of fusion (ΔHₘ).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

2,7-Diacetylfluorene is a thermally robust crystalline solid with a well-defined melting point of approximately 173-179 °C . Its high purity is indicated by a sharp melting transition, which can be precisely determined using Differential Scanning Calorimetry or a standard capillary apparatus. The inherent stability of the fluorene core suggests that the material will exhibit high thermal stability, with a decomposition temperature likely exceeding 300 °C under an inert atmosphere, a characteristic that can be definitively measured by Thermogravimetric Analysis. This combination of a distinct melting point and high thermal stability makes 2,7-Diacetylfluorene a reliable and processable intermediate for the development of advanced organic materials for use in pharmaceuticals and electronics.

References

-

AIR Unimi. (n.d.). Fluorene vs. Spirobifluorene: Effect of the π‐System on TADF Properties. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 2,7-Diacetyl fluorene | CAS#:961-27-3. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA and DSC thermograms of PEHFV prepared by HornerEmmons coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

SEN Pharma. (2024, November 20). Differential Scanning Calorimetry - DSC (P2). Retrieved from [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

-

ResearchGate. (2024, January 1). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. Retrieved from [Link]

-

MDPI. (n.d.). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorene. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and characterization of 2, 7-dibromospiro [fluorene-9, 9'-(2', 7'-dihydroxy-1', 8'-disulfonic-xanthene)]. Retrieved from [Link]

-

MDPI. (2024, October 17). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,7-Diacetylfluorene CAS#: 961-27-3 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,7-Diacetyl fluorene | CAS#:961-27-3 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. senpharma.vn [senpharma.vn]

- 11. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

The Solubility Profile of 2,7-Diacetylfluorene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,7-diacetylfluorene (CAS No. 961-27-3), a key intermediate in the synthesis of advanced organic materials, including derivatives for light-emitting diodes (LEDs). An in-depth understanding of its solubility is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating materials for downstream applications. This document synthesizes theoretical principles with qualitative experimental observations to provide researchers, chemists, and drug development professionals with a practical framework for solvent selection and solubility determination. Given the scarcity of published quantitative data, this guide emphasizes predictive principles based on molecular structure and provides a robust, step-by-step protocol for empirical solubility assessment.

Introduction: The Importance of a Well-Understood Solubility Profile

2,7-Diacetylfluorene is a symmetrical aromatic ketone derived from the fluorene backbone. Its rigid, planar, and conjugated structure, functionalized with two acetyl groups, makes it a valuable building block in materials science and organic synthesis. The successful execution of reactions, such as the synthesis of (dioxaborine)fluorene derivatives, hinges on the ability to achieve a homogeneous reaction medium.[1] Furthermore, purification via recrystallization is critically dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be miscible.[2] This guide will dissect the molecular structure of 2,7-diacetylfluorene to predict its behavior in common laboratory solvents and provide the means to verify these predictions experimentally.

Molecular Structure and Predicted Solubility

The solubility of 2,7-diacetylfluorene is dictated by the interplay between its large, nonpolar aromatic core and the two polar acetyl (ketone) functional groups.

-

Nonpolar Core: The fluorene moiety (a polycyclic aromatic hydrocarbon) is inherently hydrophobic and lipophilic. This large, rigid system contributes significantly to the molecule's interaction with nonpolar solvents through van der Waals forces and π-π stacking.

-

Polar Groups: The two acetyl groups (C=O) introduce polarity. The carbonyl oxygen has a partial negative charge, and the carbonyl carbon has a partial positive charge, creating a dipole. These groups can participate in dipole-dipole interactions with polar solvent molecules.

General Prediction: Based on this structure, 2,7-diacetylfluorene is classified as an aromatic ketone. As a general rule, aromatic ketones are insoluble in water but soluble in various organic solvents.[3][4] The large hydrocarbon backbone dominates the molecule's character, making it unlikely to dissolve in highly polar protic solvents like water. However, the presence of the ketone groups should impart at least slight solubility in moderately polar to nonpolar organic solvents.

Qualitative and Predicted Solubility Data

While precise quantitative solubility data (e.g., g/100 mL) for 2,7-diacetylfluorene is not widely available in the literature, a combination of catalog information and inferences from synthesis procedures allows for the construction of a qualitative profile.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale & Observations |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Poor | The large nonpolar fluorene core outweighs the polarity of the two acetyl groups, preventing dissolution in hydrogen-bonding networks. Aromatic ketones are generally insoluble in water.[4][5] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Poor to Moderate | These solvents can engage in dipole-dipole interactions with the acetyl groups. Qualitative data indicates slight solubility in Ethyl Acetate , which may be enhanced with sonication.[1] Similar behavior is expected in other solvents of this class like acetone. |

| Nonpolar / Halogenated | Toluene, Hexane, Diethyl Ether, Dichloromethane (DCM), Chloroform | Moderate to Good | The large aromatic system should interact favorably with nonpolar and halogenated solvents. Qualitative data indicates slight solubility in Chloroform .[1] Solvents like toluene and DCM are commonly used in reactions involving fluorene derivatives, suggesting good solubility. |

Experimental Determination of Solubility: A Validating Protocol

Since quantitative data is scarce, empirical determination is essential. The following protocol provides a reliable method for assessing the solubility of 2,7-diacetylfluorene. This system is self-validating, as it relies on direct observation to classify solubility.

Materials and Equipment

-

2,7-Diacetylfluorene (solid)

-

Selected organic solvents (analytical grade)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Calibrated micropipette or graduated cylinder

-

Vortex mixer

-

Analytical balance

-

Spatula

Experimental Workflow Diagram

Caption: Workflow for determining the qualitative solubility of 2,7-diacetylfluorene.

Step-by-Step Procedure

This procedure is adapted from standard laboratory methods for solubility determination.[6]

-

Preparation : Accurately weigh approximately 10 mg of 2,7-diacetylfluorene into a small, dry test tube or vial.

-

Initial Solvent Addition : Add 0.25 mL of the chosen solvent to the vial. This creates an initial test concentration of 40 mg/mL.

-

Mixing : Vigorously shake or vortex the mixture for 60 seconds.

-

Observation 1 : Visually inspect the solution.

-

Soluble : If the solid dissolves completely, the compound is considered soluble in that solvent at a concentration of at least 40 mg/mL.

-

Insoluble/Partially Soluble : If any solid remains, proceed to the next step.

-

-

Incremental Solvent Addition : Add another 0.75 mL of the solvent to the vial (for a total volume of 1.0 mL), bringing the concentration to 10 mg/mL.

-

Mixing 2 : Vigorously shake or vortex the mixture again for 60 seconds.

-

Observation 2 : Visually inspect the solution again.

-

Sparingly Soluble : If the solid dissolves completely now, the compound is sparingly or partially soluble (solubility is between 10 and 40 mg/mL).

-

Insoluble : If the solid still does not dissolve, the compound is considered insoluble or very poorly soluble (<10 mg/mL) in that solvent at room temperature.

-

Conclusion and Recommendations

2,7-Diacetylfluorene exhibits the solubility profile expected of a large, functionalized aromatic ketone: general insolubility in polar protic solvents and slight to moderate solubility in polar aprotic and nonpolar organic solvents. Based on qualitative data, chloroform and ethyl acetate are confirmed as viable, albeit not highly effective, solvents.[1] For reaction chemistry, solvents like toluene , THF , or DCM are recommended starting points for solubility testing due to their frequent use with similar fluorene-based structures. For purification, a mixed-solvent system, such as recrystallization from a toluene/heptane or DCM/methanol mixture, may prove effective by dissolving the compound in the "good" solvent at an elevated temperature and inducing precipitation by adding the "poor" solvent or cooling. The provided experimental protocol offers a direct and reliable path for researchers to determine optimal solvent systems for their specific applications, mitigating risks of failed reactions or inefficient purifications.

References

- ResearchGate. (n.d.). Properties of aromatic ketones and other solvents.

-

Unacademy. (n.d.). All About Aromatic Ketones. Retrieved from [Link]

- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Minnesota. (n.d.). ACIDS, ALCOHOLS, AMINES, CARBONYLS (ALDEHYDES/KETONES).

- Google Patents. (n.d.). CN103224441A - Crystallization method for fluorene purification.

- CHIMIA. (n.d.). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups.

Sources

An In-Depth Technical Guide to the Health and Safety of 2,7-Diacetylfluorene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 2,7-Diacetylfluorene, a fluorene derivative utilized in the synthesis of advanced materials, including those for organic light-emitting diodes (OLEDs). As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and GHS Classification

2,7-Diacetylfluorene is a solid, typically a brown or pale yellow powder, with a melting point in the range of 173-184°C.[1][2] While some suppliers do not list specific hazard symbols, a comprehensive evaluation of available safety data sheets (SDS) indicates that this compound should be handled with caution due to its potential health effects.[1][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

Table 1: GHS Classification for 2,7-Diacetylfluorene

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Warning | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | Warning |

Note: This table represents a consolidated classification based on available data. Classifications may vary slightly between suppliers.

Potential Health Effects:

-

Skin Contact: Harmful if absorbed through the skin and causes skin irritation.[1][3]

-

Ingestion: Harmful if swallowed and may cause irritation of the digestive tract.[1]

-

Inhalation: Harmful if inhaled and may cause respiratory tract irritation.[1][3]

-

Chronic Exposure: No specific data is available for 2,7-Diacetylfluorene. However, it is important to note that some fluorene derivatives, such as 2-Acetylaminofluorene, are reasonably anticipated to be human carcinogens.[4][5] While 2,7-Diacetylfluorene itself is not listed as a carcinogen by ACGIH, IARC, or NTP, the structural similarity warrants a cautious approach to minimize long-term exposure.[1]

Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with 2,7-Diacetylfluorene. This involves considering the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

-

Ventilation: All handling of 2,7-Diacetylfluorene powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1]

-

Containment: For procedures with a higher risk of aerosolization, such as weighing or transferring large quantities, the use of a glove box or other containment systems is recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

Caption: PPE selection flowchart for handling 2,7-Diacetylfluorene.

-

Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles and splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Always inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A standard laboratory coat should be worn to protect the skin. For tasks with a higher potential for contamination, consider the use of disposable coveralls.

-

Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH/MSHA-approved respirator should be used.[1] Adherence to OSHA's respirator regulations (29 CFR 1910.134) is essential.

Safe Handling and Experimental Protocols

General Handling Practices

-

Avoid breathing dust, vapor, mist, or gas.[1]

-

Avoid contact with skin and eyes.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Experimental Protocol: Synthesis of (Dioxaborine)fluorene Derivatives via Miyaura Borylation (Exemplary)

General Reaction Scheme:

Step-by-Step Methodology (Illustrative):

-

Reaction Setup: In a glovebox, add the 2,7-dihalo-diacetylfluorene precursor, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene) to the flask.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature for a set duration. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (dioxaborine)fluorene derivative.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

-

Dry Solvents: Anhydrous conditions are necessary as water can react with the diboron reagent and interfere with the catalytic cycle.

-

Base Selection: The choice of base is crucial in the Miyaura borylation. A weak base like potassium acetate is often used to avoid the competing Suzuki coupling reaction.[3]

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal

Dispose of 2,7-Diacetylfluorene and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]

-

Waste Collection: Collect waste material in a clearly labeled, sealed container.

-

Decontamination: Decontaminate any laboratory equipment that has come into contact with the chemical. A thorough wash with an appropriate solvent, followed by soap and water, is recommended. The initial solvent rinse should be collected as hazardous waste.

-

Professional Disposal: Contact your institution's environmental health and safety (EHS) department for guidance on the proper disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Caption: Emergency response workflow for incidents involving 2,7-Diacetylfluorene.

-

In Case of a Spill:

-

Evacuate the immediate area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep or vacuum up the spilled solid material and place it into a suitable, sealed container for disposal.[1] Avoid generating dust.

-

-

In Case of Personal Exposure:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]